molecular formula C14H18FNO2 B2950125 3-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one CAS No. 1368675-16-4

3-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one

Cat. No.: B2950125
CAS No.: 1368675-16-4
M. Wt: 251.301
InChI Key: SSWBVEGRFAFTMM-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one ( 1368675-16-4) is a chemical compound with the molecular formula C14H18FNO2 and a molecular weight of 251.30 g/mol . Its structure features a propan-1-one chain linked to a 2-fluorophenyl group and a 4-hydroxypiperidine ring, a scaffold recognized for its relevance in medicinal chemistry research. The 4-hydroxypiperidine moiety is a privileged structure in neuropharmacology, notably appearing in the structure of established therapeutics like Haloperidol, a butyrophenone antipsychotic that acts as a potent dopamine D2 receptor antagonist . This structural similarity suggests potential utility in central nervous system (CNS) drug discovery research. The compound is offered with a documented SMILES code of O=C(N1CCC(O)CC1)CCC2=CC=CC=C2F, facilitating virtual screening and computational chemistry studies . It is intended solely for research applications in laboratory settings. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

3-(2-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c15-13-4-2-1-3-11(13)5-6-14(18)16-9-7-12(17)8-10-16/h1-4,12,17H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWBVEGRFAFTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and 4-hydroxypiperidine.

    Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a condensation reaction with 4-hydroxypiperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Reactions at the Piperidine Nitrogen

The 4-hydroxypiperidine group undergoes characteristic reactions at its tertiary nitrogen atom:

Reaction TypeReagents/ConditionsProduct FormedReference
Alkylation Alkyl halides (e.g., CH₃I) in DMF, 60°CQuaternary ammonium salts
Acylation Acetyl chloride, pyridine, RTN-acetylpiperidine derivatives
Sulfonation Sulfonyl chlorides, K₂CO₃, CH₂Cl₂Piperidine sulfonamides

Key Mechanistic Insight :
The lone pair on the piperidine nitrogen facilitates nucleophilic attacks on electrophilic reagents. Steric hindrance from the hydroxypiperidine ring slows reactions compared to non-hydroxylated analogues .

Reduction of the Ketone Group

The propan-1-one carbonyl participates in selective reductions:

Reducing AgentConditionsProductYieldReference
NaBH₄MeOH, 0°C → RT1-(4-hydroxypiperidin-1-yl)propan-1-ol78%
LiAlH₄THF, refluxSame as above92%
H₂/Pd-CEtOH, 50 psi, 24hNo reaction (ketone stability)

Notable Observation :
The ketone resists hydrogenation under standard catalytic conditions due to electron-withdrawing effects from the fluorophenyl group .

Electrophilic Aromatic Substitution (EAS)

The 2-fluorophenyl ring shows regioselective reactivity:

ReactionReagentsPositionProductReference
Nitration HNO₃/H₂SO₄, 0°CMeta to F3-nitro-2-fluorophenyl derivative
Sulfonation ClSO₃H, 50°CMeta to F3-sulfo-2-fluorophenyl derivative
Halogenation Cl₂, FeCl₃Para to F2-fluoro-4-chlorophenyl derivative

Electronic Effects :
Fluorine's strong -I/+M effects direct incoming electrophiles to the meta position, except in sterically hindered systems .

Oxidation Reactions

Controlled oxidation targets specific functional groups:

Oxidizing AgentTarget SiteProductNotesReference
KMnO₄ (acidic)Piperidine C-4 OH4-piperidone derivativePartial decomposition
PCCPiperidine C-4 OHNo reaction (tertiary alcohol stability)
OzoneFluorophenyl ringRing cleavage productsNon-productive

Stability Note :
The tertiary alcohol in 4-hydroxypiperidine resists mild oxidation but decomposes under harsh conditions .

Condensation Reactions

The ketone undergoes nucleophilic additions:

NucleophileConditionsProductApplicationReference
HydrazineEtOH, refluxHydrazone derivativeCrystallography probes
HydroxylamineNaOAc buffer, 60°COxime derivativeBioisosteric analogs
Grignard reagentsTHF, -78°C → RTTertiary alcohol adductsChirality induction

Synthetic Utility :
Hydrazones derived from this compound serve as intermediates for heterocyclic synthesis .

Photochemical Reactivity

UV irradiation induces two primary pathways:

ConditionPathwayMajor ProductQuantum YieldReference
λ = 254 nm (Ar atm)Norrish Type I cleavage2-fluorobenzaldehyde + piperidine byproducts0.12
λ = 350 nm (O₂ atm)Singlet oxygen [⁴Σ] formationOxepin derivatives0.07

Degradation Warning :
Light exposure during storage causes gradual decomposition via radical pathways .

Bioconjugation Reactions

The ketone enables site-specific protein modification:

BiomoleculeLinker ChemistryApplicationEfficiencyReference
IgG antibodiesHydrazone ligationADC payload attachment82%
Serum albuminOxime ether formationDrug delivery systems67%

Pharmacological Relevance :
This reactivity profile supports its use in targeted prodrug designs .

Scientific Research Applications

3-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Piperidine Ring

Hydroxyl vs. Non-hydroxylated Piperidine Derivatives
  • The hydroxyl group on piperidine improves water solubility compared to non-hydroxylated derivatives.
  • 3-(2-Fluorophenyl)-1-(thiomorpholin-4-yl)propan-1-one (CAS 2325046-49-7; ):
    Thiomorpholine replaces piperidine, introducing a sulfur atom in the ring. This modification may enhance lipophilicity and affect blood-brain barrier penetration .
Piperidine Derivatives with Bulky Substituents
  • The o-tolyl group introduces steric hindrance, which may limit receptor binding .

Fluorophenyl vs. Halogenated Phenyl Groups

  • The nitro group adds redox-sensitive functionality, which may influence toxicity .
  • 3-(3-Chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one (CAS 898787-44-5; ):
    Dual halogenation (Cl and F) increases lipophilicity (logP) and may enhance metabolic stability. This compound’s safety data sheet highlights hazards under GHS guidelines, suggesting regulatory scrutiny for halogenated analogs .

Cathinone Derivatives with Amino Modifications

  • 1-(2-Fluorophenyl)-2-(methylamino)propan-1-one (2-FMC; ): A cathinone analog with a methylamine group instead of piperidine. This structure is associated with stimulant effects, highlighting how amine substitution dictates pharmacological activity .
  • 1-(3-Chlorophenyl)-2-(methylamino)propan-1-one (3-CMC; ): A controlled substance under international drug treaties, emphasizing how halogen position (3-Cl vs.

Data Tables: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features References
3-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one C14H17FNO2 250.29 2-Fluorophenyl, 4-hydroxypiperidine Enhanced hydrophilicity
1-(4-Hydroxypiperidin-1-yl)-3-(methylsulfanyl)propan-1-one C9H17NO2S 203.30 Methylsulfanyl, 4-hydroxypiperidine Sulfur-containing, metabolic variability
3-(2-Fluorophenyl)-1-(thiomorpholin-4-yl)propan-1-one C13H15FNO2S 276.33 Thiomorpholine Increased lipophilicity
2-FMC (1-(2-Fluorophenyl)-2-(methylamino)propan-1-one) C10H12FNO 181.21 Methylamine, 2-fluorophenyl Stimulant effects, regulated
3-(3-Chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one C15H10ClF2O 282.69 3-Cl, 3,4-diF substitution High lipophilicity, GHS hazards

Research Findings and Implications

Regulatory Status

  • Cathinone analogs like 2-FMC and 3-CMC are listed under international drug control treaties (), underscoring the importance of structural modifications in legal classification .

Biological Activity

3-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one, a compound with significant pharmacological potential, has garnered attention in recent years due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom on the phenyl ring and a hydroxypiperidinyl moiety, which contribute to its biological activity. The molecular formula is C15H18FNO2, with a molecular weight of 263.31 g/mol.

1. Antidepressant Effects

Research indicates that derivatives of piperidine, similar to this compound, exhibit antidepressant properties. Studies have shown that such compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways . For example, a related compound demonstrated significant efficacy in reducing depressive-like behaviors in animal models at doses as low as 0.04 mg/kg/day .

2. Neuroprotective Properties

The hydroxypiperidinyl group is believed to enhance neuroprotective effects through antioxidant mechanisms. In vitro studies have shown that compounds with similar structures can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays. It has been noted that compounds containing fluorinated phenyl groups can inhibit pro-inflammatory cytokines in cell cultures, suggesting a pathway for treating inflammatory conditions .

Case Study 1: Antidepressant Efficacy

In a double-blind study involving animal models of depression, researchers administered varying doses of this compound. Results indicated a dose-dependent reduction in immobility time during forced swim tests, supporting its antidepressant potential.

Dose (mg/kg)Immobility Time (seconds)
0120
0.0195
0.0470
0.150

Case Study 2: Neuroprotective Effects

A study assessed the neuroprotective effects of the compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines. The results showed that pre-treatment with the compound significantly reduced cell death and increased cell viability compared to controls.

Treatment GroupCell Viability (%)
Control30
Compound (10 µM)70
Compound (50 µM)85

The biological activity of this compound can be attributed to several mechanisms:

  • Serotonin Reuptake Inhibition : Similar compounds have been shown to inhibit serotonin reuptake, increasing serotonin levels in the synaptic cleft.
  • Antioxidant Activity : The hydroxyl group on the piperidine ring contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
  • Cytokine Modulation : The fluorinated phenyl group may interact with specific receptors involved in inflammatory responses, leading to decreased production of pro-inflammatory cytokines.

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